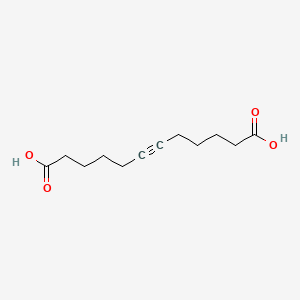
Dodec-6-ynedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodec-6-ynedioic acid is an organic compound with the molecular formula C12H18O4 It is a dicarboxylic acid featuring a triple bond between the sixth and seventh carbon atoms in its twelve-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodec-6-ynedioic acid can be synthesized through several methods. One common approach involves the oxidation of a precursor compound, such as a substituted alkylbenzene, using potassium permanganate (KMnO4). Another method includes the hydrolysis of nitriles, where the nitrile is first formed by an S_N2 reaction of a primary or secondary alkyl halide with cyanide ion (CN-), followed by hydrolysis to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions. The use of Grignard reagents with carbon dioxide (CO2) to form metal carboxylates, followed by protonation, is another method employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Dodec-6-ynedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodec-6-enedioic acid.
Reduction: Reduction reactions can convert it into different saturated or unsaturated derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Dodec-6-enedioic acid.
Reduction: Saturated dicarboxylic acids.
Substitution: Halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Dodec-6-ynedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which dodec-6-ynedioic acid exerts its effects involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in acid-base reactions, form esters, and act as a ligand in coordination chemistry. Its unique structure allows it to interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Acetylenedicarboxylic acid: Another dicarboxylic acid with a triple bond, but with a shorter carbon chain.
Dodec-6-enedioic acid: The reduced form of dodec-6-ynedioic acid, featuring a double bond instead of a triple bond.
Eigenschaften
CAS-Nummer |
61621-71-4 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
dodec-6-ynedioic acid |
InChI |
InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-10H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
VVDRIZWWAVQPLD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CC#CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
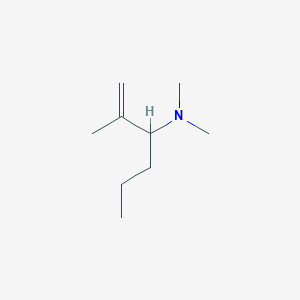
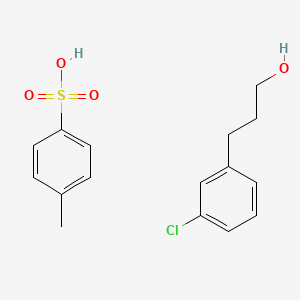
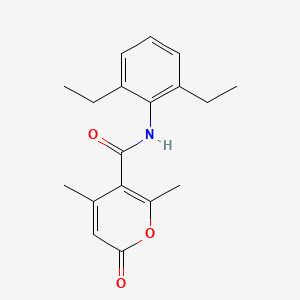
![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
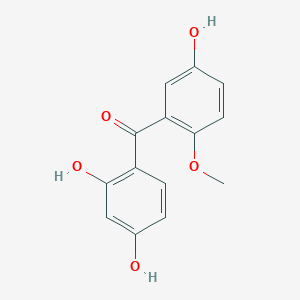
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)
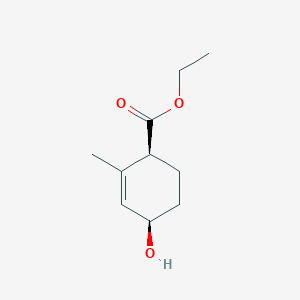
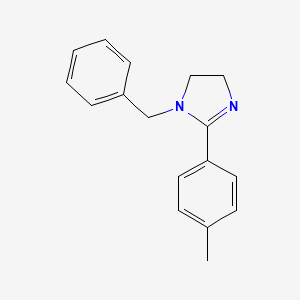
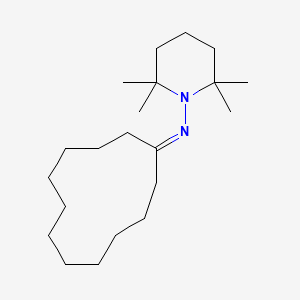
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
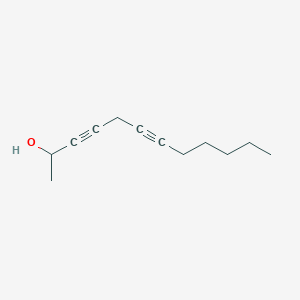
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
